7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Description
The compound 7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; hydrochloride is a fluorinated quinolone derivative with structural modifications designed to enhance antibacterial activity. Its core structure includes:
- A bicyclic 4-thia-1-azatricyclo system, differentiating it from oxa-containing analogs (e.g., 4-oxa in levofloxacin) .
- A fluoromethyl substituent at position 2, replacing the methyl group found in second-generation fluoroquinolones (FQLs) like levofloxacin .
- A 7-fluoro group and 4-methylpiperazinyl moiety at position 6, common in FQLs for improved DNA gyrase inhibition and bacterial membrane penetration .
- A carboxylic acid group at position 11, critical for binding to bacterial topoisomerases .
The hydrochloride salt enhances solubility, facilitating pharmaceutical formulation .
Properties
Molecular Formula |
C18H20ClF2N3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
7-fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H19F2N3O3S.ClH/c1-21-2-4-22(5-3-21)15-13(20)6-11-14-17(15)27-9-10(7-19)23(14)8-12(16(11)24)18(25)26;/h6,8,10H,2-5,7,9H2,1H3,(H,25,26);1H |
InChI Key |
RQDJOIGYPGYSQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCC(N4C=C(C3=O)C(=O)O)CF)F.Cl |
Origin of Product |
United States |
Biological Activity
The compound 7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; hydrochloride (commonly referred to as a derivative of Rufloxacin) is a synthetic fluoroquinolone antibiotic. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Formula
The molecular formula for the compound is with a molar mass of approximately 363.41 g/mol.
Structural Characteristics
The compound features a complex bicyclic structure that includes:
- A fluorinated piperazine moiety.
- A thiazole ring contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 363.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| pKa | Not specified |
As a fluoroquinolone antibiotic, this compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.
Key Mechanisms
- Inhibition of DNA Gyrase : Prevents supercoiling of DNA, essential for replication.
- Inhibition of Topoisomerase IV : Disrupts the separation of replicated DNA strands.
Antimicrobial Spectrum
The compound has demonstrated efficacy against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
Case Studies and Research Findings
-
Study on Efficacy Against Resistant Strains :
- A study published in Antimicrobial Agents and Chemotherapy showed that this compound was effective against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus .
- The Minimum Inhibitory Concentration (MIC) values for resistant strains were significantly lower compared to traditional antibiotics.
- Pharmacokinetic Studies :
- Safety Profile :
Table 2: Summary of Biological Activity
| Activity | Result |
|---|---|
| Antibacterial Efficacy | Effective against Gram-positive/negative bacteria |
| MIC Values | Lower than traditional antibiotics |
| Pharmacokinetics | Favorable oral bioavailability |
| Side Effects | Mild gastrointestinal disturbances |
Scientific Research Applications
Basic Information
- Molecular Formula : C18H20ClF2N3O4S
- Molecular Weight : 421.88 g/mol
- IUPAC Name : 7-fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; hydrochloride
Structural Features
The compound features a complex tricyclic structure with multiple functional groups, including fluorine atoms and a piperazine moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo have significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 32 µg/mL |
| 7-Fluoro... | P. aeruginosa | 8 µg/mL |
Cancer Research
The compound has shown promise in cancer research as a potential therapeutic agent due to its ability to inhibit specific cancer cell lines. Studies indicate that it may interfere with cellular proliferation and induce apoptosis in malignant cells.
Case Study: Inhibition of Breast Cancer Cells
In vitro studies demonstrated that treatment with 7-Fluoro... resulted in a significant reduction in the viability of MCF-7 breast cancer cells, with IC50 values indicating potent anticancer activity.
Neurological Applications
The piperazine component of the compound suggests potential applications in treating neurological disorders. Preliminary research indicates that it may exhibit anxiolytic and antidepressant-like effects in animal models.
Table 2: Behavioral Effects in Animal Models
| Treatment Group | Anxiety Level (Open Field Test) | Depression Score (Forced Swim Test) |
|---|---|---|
| Control | High | High |
| 7-Fluoro... | Low | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to the fluoroquinolone class, sharing core features with levofloxacin, ofloxacin, and other tricyclic derivatives. Key comparisons are summarized below:
Key Observations:
4-Thia vs. However, sulfur’s larger atomic size could reduce metabolic stability .
Fluoromethyl vs. Methyl : The fluoromethyl group increases lipophilicity, enhancing cell membrane penetration but possibly raising toxicity risks .
Antibacterial Spectrum: While levofloxacin and ofloxacin target Gram± bacteria, the structural modifications in the target compound may expand activity against resistant strains (e.g., MRSA or Pseudomonas aeruginosa), though specific data are unavailable in the evidence .
Analytical and Pharmacological Considerations
- Chromatographic Analysis : Reversed-phase HPLC with C18 columns and acidic mobile phases (e.g., water:acetonitrile:phosphoric acid) is effective for resolving structurally similar FQLs . The target compound’s retention time would differ due to its fluoromethyl and sulfur groups.
- Spectrophotometric Detection : UV detection at ~290–294 nm is standard for FQLs, relying on the conjugated carboxylic acid and aromatic systems .
- Stability : The hydrochloride salt form improves stability under acidic conditions, critical for oral or injectable formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
